- Palladium Nanoparticles on Amphiphilic Carbon Spheres: A Green Catalyst for Suzuki-Miyaura ReactionAdvanced Synthesis & Catalysis, 2011, 353(11-12), 1889-1896,
Cas no 92-66-0 (4-Bromobiphenyl)
Il 4-Bromobifenile (C12H9Br) è un composto aromatico bromurato, caratterizzato dalla presenza di un atomo di bromo in posizione para su uno degli anelli benzenici del bifenile. Questo composto si presenta come un solido cristallino incolore o bianco, con un punto di fusione compreso tra 85-89°C. La sua struttura bifenilica lo rende un intermedio versatile nella sintesi organica, particolarmente utile per reazioni di accoppiamento incrociato (ad esempio, Suzuki o Stille) grazie alla reattività del legame C-Br. La purezza elevata (>98%) e la stabilità chimica lo rendono adatto per applicazioni in ricerca e sviluppo di materiali avanzati, farmaci e liquidi cristallini. La sua solubilità in solventi organici comuni (toluene, THF) facilita l'utilizzo in condizioni di laboratorio standard.

4-Bromobiphenyl structure
Nome del prodotto:4-Bromobiphenyl
4-Bromobiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Bromobiphenyl
- 4-Bromodiphenyl
- p-Bromodiphenyl
- 4-(4'-BROMOPHENYL)BENZENE
- 4-BROMO-1,1'-BIPHENYL
- BROMOBIPHENYL(4-)
- P-BROMOBIPHENYL
- PBB NO 3
- p-phenylbromobenzene
- 1-bromo-4-phenylbenzene
- 4-Bromobiphenyl Solution
- Biphenyl,4-bromo- (6CI,8CI)
- (4-Bromophenyl)benzene
- 4-Biphenylbromide
- 4-Biphenylyl bromide
- 4'-Bromobiphenyl
- NSC 406933
- PBB 3
- p-Biphenylyl bromide
- p-Phenylphenyl bromide
- 4-Bromo-1,1′-biphenyl (ACI)
- Biphenyl, 4-bromo- (6CI, 8CI)
- 4-Biphenyl bromide
- 4-Phenylbromobenzene
- 4′-Bromobiphenyl
- p-Bromophenylbenzene
- 1-bromo-4-phenylbenzene; 4-Bromo-biphenyl;
- Biphenyl, 4-bromo-
- CCRIS 5890
- PBB No. 3
- CS-D1553
- Biphenyl, 4bromo
- NSC-406933
- AC-10043
- 1-bromanyl-4-phenyl-benzene
- AG-219/25001498
- PS-7682
- 4-Bromobiphenyl (PBB 3)
- 4Bromodiphenyl
- EN300-91508
- DTXSID4024640
- STK050421
- 4Bromo1,1'biphenyl
- pPhenylphenyl bromide
- 4-Bromobiphenyl, 98%
- EINECS 202-176-6
- MLS002152887
- p-mono-bromobiphenyl
- NSC406933
- UNII-OE77OKH5BL
- 1,1'Biphenyl, 4bromo
- DA-60335
- MFCD00000100
- 1,1'-Biphenyl, 4-bromo-
- 4-brombiphenyl
- OE77OKH5BL
- AI3-08855
- 92-66-0
- Tox21_200254
- pBromobiphenyl
- 4-Brom-biphenyl
- 1-bromo-4-phenyl-benzene
- cid_7101
- 4-bromo biphenyl
- BROMOBIPHENYL, 4-
- CHEMBL1399688
- 4-Bromo-biphenyl
- 4-Bromobiphenyl, technical, >=90% (GC)
- NCGC00091652-02
- DTXCID804640
- Q27285606
- 4Biphenyl bromide
- SCHEMBL4691
- BDBM74259
- CAS-92-66-0
- CX1307
- SMR001224499
- PBB-No. 3 10 microg/mL in Cyclohexane
- 4-Monobromobiphenyl
- pBromodiphenyl
- AKOS000202545
- (4Bromophenyl)benzene
- 4-bromobipheny
- pPhenylbromobenzene
- NCGC00257808-01
- 4Biphenylyl bromide
- NS00003764
- Q-200446
- B1330
- HY-41826
- NCGC00091652-01
- Z57073675
- pBiphenylyl bromide
- DB-014961
-
- MDL: MFCD00000100
- Inchi: 1S/C12H9Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
- Chiave InChI: PKJBWOWQJHHAHG-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC(C2C=CC=CC=2)=CC=1
- BRN: 1907453
Proprietà calcolate
- Massa esatta: 231.98876g/mol
- Carica superficiale: 0
- XLogP3: 4.7
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta legami ruotabili: 1
- Massa monoisotopica: 231.98876g/mol
- Massa monoisotopica: 231.98876g/mol
- Superficie polare topologica: 0Ų
- Conta atomi pesanti: 13
- Complessità: 141
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: niente
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 0.9327
- Punto di fusione: 89.0 to 92.0 deg-C
- Punto di ebollizione: 310 °C(lit.)
- Punto di infiammabilità: Fahrenheit: >212 ° f
Celsius: >100 ° c - Indice di rifrazione: 1.6565 (estimate)
- Solubilità: dioxane: soluble1g/10 mL, clear, colorless to very faintly yellow
- Coefficiente di ripartizione dell'acqua: Insolubile
- Stabilità/Periodo di validità: Stable. Incompatible with oxidizing agents.
- PSA: 0.00000
- LogP: 4.11610
- Solubilità: Solubile in etanolo, etere, disulfuro di carbonio, benzene, tetracloruro di carbonio e acetone, leggermente solubili in acido acetico, insolubili in acqua.
4-Bromobiphenyl Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Danger
- Dichiarazione di pericolo: H302,H315,H318,H335,H400
- Dichiarazione di avvertimento: P261,P273,P280,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:UN 3152 9/PG 2
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41-50/53
- Istruzioni di sicurezza: S22-S24/25-S37/39-S26
- RTECS:DV1750100
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Store at room temperature
- Gruppo di imballaggio:II
- PackingGroup:Ⅲ
- TSCA:T
4-Bromobiphenyl Dati doganali
- CODICE SA:2902909090
- Dati doganali:
Codice doganale cinese:
2903999090Panoramica:
2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%
4-Bromobiphenyl Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | B-003N-10mg |
4-Bromobiphenyl |
92-66-0 | 10mg |
¥ 185 | 2021-07-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1330-250G |
4-Bromobiphenyl |
92-66-0 | >98.0%(GC) | 250g |
¥600.00 | 2024-04-15 | |
eNovation Chemicals LLC | D397799-25g |
4-Bromobiphenyl |
92-66-0 | 97% | 25g |
$160 | 2024-05-24 | |
TRC | B680545-25g |
4-Bromobiphenyl |
92-66-0 | 25g |
$ 167.00 | 2023-09-08 | ||
Enamine | EN300-91508-5.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 5.0g |
$29.0 | 2024-05-21 | |
Enamine | EN300-91508-25.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 25.0g |
$38.0 | 2024-05-21 | |
BAI LING WEI Technology Co., Ltd. | 607932-100G |
4-Bromobiphenyl, 99% |
92-66-0 | 99% | 100G |
¥ 344 | 2022-04-26 | |
eNovation Chemicals LLC | D403441-100g |
4-Bromobiphenyl |
92-66-0 | 97% | 100g |
$200 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005126-250mg |
4-Bromobiphenyl |
92-66-0 | 250mg |
¥84 | 2024-05-20 | ||
Enamine | EN300-91508-1.0g |
1-bromo-4-phenylbenzene |
92-66-0 | 95% | 1.0g |
$26.0 | 2024-05-21 |
4-Bromobiphenyl Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium (amphiphilic carbon sphere-supported) , Carbon Solvents: Water ; 1 h, 90 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Dispiro[dibenzo[d,f][1,3,2]dioxaphosphepin-6,2′λ5-[1,3,5,2,4,6]triazatriphosphor… (palladium complex with dba ligand) Solvents: Toluene , Tetrahydrofuran ; 4 h, 110 °C
Riferimento
- Synthesis and characterization of a palladium(0) complex with cyclophosphazene bearing two diphenylphosphine ligands and application in Suzuki-Miyaura cross-couplingInorganica Chimica Acta, 2018, 482, 259-267,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: Cyclopentyl methyl ether ; 36 h, rt
Riferimento
- Preparation of halogenated aromatic hydrocarbons catalyzed by nickel under visible light, China, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[2-[6-[(1-pyrrolidinyl-κN)methyl]-2-pyridinyl-κN]phenolato-… Solvents: o-Xylene , Water ; 180 min, 130 °C; cooled
Riferimento
- New pyridine ONN-pincer gold and palladium complexes: synthesis, characterization and catalysis in hydrogenation, hydrosilylation and C-C cross-coupling reactionsAdvanced Synthesis & Catalysis, 2007, 349(16), 2470-2476,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: 1908483-91-9 (polystyrene-supported) Solvents: Methanol ; 3 h, 25 °C
Riferimento
- Polystyrene-resin supported N-heterocyclic carbene-Pd(II) complex based on plant-derived theophylline: A reusable and effective catalyst for the Suzuki-Miyaura cross-coupling reaction of arenediazonium tetrafluoroborate salts with arylboronic acidsJournal of Organometallic Chemistry, 2016, 822, 62-66,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-(Acetato-κO)[(2S)-1-[[6-[2-(hydroxy-κO)phenyl]-2-pyridinyl-κN]methyl]-N… (MCM-41 supported) Solvents: o-Xylene , Water ; 24 h, 130 °C; cooled
Riferimento
- Homogeneous versus Supported ONN Pincer-Type Gold and Palladium Complexes: Catalytic ActivityChemSusChem, 2009, 2(7), 650-657,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Dichloro[2-[2-(hydroxyimino-κN)-1-phenylpropylidene]hydrazinecarbothioa… Solvents: Water ; 8 h, 70 °C
Riferimento
- Phosphine-free polystyrene-supported palladium(II) complex as an efficient catalyst for the Heck and Suzuki coupling reactions in waterComptes Rendus Chimie, 2012, 15(11-12), 945-949,
Synthetic Routes 8
Condizioni di reazione
1.1 Catalysts: Palladium diacetate Solvents: Ethanol ; 10 min, rt
Riferimento
- Tamarindus indica seed ash extract for C-C coupling under added organics and volatile organic solvent-free conditions: a waste repurposing technique for Suzuki-Miyaura reactionEnvironmental Science and Pollution Research, 2023, 30(28), 71430-71438,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium bromide , Tetrabutylammonium tribromide Catalysts: p-Toluenesulfonic acid Solvents: Methanol ; 1.5 h, 15 °C
Riferimento
- Photochemical Sandmeyer-type Halogenation of Arenediazonium SaltsChemistry - A European Journal, 2022, 28(9),,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-Bis(acetato-κO)[3-methyl-5-[[4-(trimethoxysilyl)butyl]thio-κS]-4H-1,2,4… (silica-coated iron oxide nanoparticles-supported) Solvents: Water ; 2.5 h, 50 °C
Riferimento
- Synthesis and characterization of 4-AMTT-Pd(II) complex over Fe3O4@SiO2 as supported nanocatalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions in waterApplied Organometallic Chemistry, 2018, 32(3),,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Poly[[2,2′-biquinoline]-4,4′-diylcarbonylimino(6-carboxy-1,3-phenylene)methylene… (palladium complex) Solvents: N-Methyl-2-pyrrolidone ; 6 h, 100 °C
Riferimento
- Polymer biquinolyl-containing complexes of Pd(II) as efficient catalysts for cyanation of aryl and vinyl halides with K4Fe(CN)6New Journal of Chemistry, 2016, 40(12), 10465-10473,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silver Solvents: Water ; 10 h, 80 °C
Riferimento
- Fast synthesis of Ag-Pd@reduced graphene oxide bimetallic nanoparticles and their applications as carbon-carbon coupling catalystsRSC Advances, 2014, 4(58), 30914-30922,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3-Benzenedicarboxaldehyde, polymer with 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)t… Solvents: p-Xylene ; 2 h, 150 °C
Riferimento
- Linker Engineering of 2D Imine Covalent Organic Frameworks for the Heterogeneous Palladium-Catalyzed Suzuki Coupling ReactionACS Applied Materials & Interfaces, 2022, 14(45), 50923-50931,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Poly(vinylpyrrolidone) Solvents: Ethanol , Water ; 5 h, rt
Riferimento
- Microwave- and ultrasound-assisted Suzuki-Miyaura cross-coupling reactions catalyzed by Pd/PVPTetrahedron Letters, 2008, 49(24), 3895-3898,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-Dichloro[(2-phenyldiazenecarbothioic acid-κN2) 2-phenylhydrazide-κN1]pa… (polystyrene resin-supported) Solvents: Water ; 5 h, 70 °C
Riferimento
- A dithizone-functionalized polystyrene resin-supported Pd(II) complex as an effective catalyst for Suzuki, Heck, and copper-free Sonogashira reactions under aerobic conditions in waterJournal of Molecular Catalysis A: Chemical, 2013, 370, 152-159,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ; 12 h, 80 °C
Riferimento
- A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenesRSC Advances, 2017, 7(2), 764-770,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Catalysts: Palladium Solvents: Water ; 8 h, rt
Riferimento
- A two-dimensional amide-linked covalent organic framework anchored Pd catalyst for Suzuki-Miyaura coupling reaction in the aqueous phase at room temperatureTetrahedron Letters, 2020, 61(51),,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Divinylbenzene-4-vinylpyridine copolymer (brominated or iodinated) Catalysts: Sodium nitrite Solvents: Acetonitrile ; 1 h, 80 °C
Riferimento
- ipso-Bromination/iodination of arylboronic acids: Poly(4-vinylpyridine)-Br2/I2 complexes as safe and efficient reagentsTetrahedron Letters, 2019, 60(38),,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Potassium hydroxide Catalysts: Palladium Solvents: Ethanol , Water ; 2.5 h, 50 °C
Riferimento
- Ionic chitosan Schiff bases supported Pd(II) and Ru(II) complexes; production, characterization, and catalytic performance in Suzuki cross-coupling reactionsInternational Journal of Biological Macromolecules, 2021, 184, 454-462,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Palladium , 1,3,5-Triazine, 2,4,6-tris[4-(bromomethyl)phenyl]-, polymer with 1,1′-methyleneb… (Pd complexes) Solvents: Dimethylformamide , Water ; 3 h, 100 °C
Riferimento
- Shape-Controllable Formation of Poly-imidazolium Salts for Stable Palladium N-Heterocyclic Carbene PolymersScientific Reports, 2014, 4,,
4-Bromobiphenyl Raw materials
- 4-Bromobenzaldehyde
- [1,1'-Biphenyl]-4-diazonium
- 1-Bromo-4-iodobenzene
- 4-Iodobiphenyl
- [1,1'-Biphenyl]-4-ylboronic acid
- Borane, dimethylphenyl-
- (4-bromophenyl)boronic acid
- Phenylboronic acid
- Benzenediazonium, 4-bromo-
- Borate(1-),tetrafluoro-
- Iodobenzene
- 1,4-Dibromobenzene
4-Bromobiphenyl Preparation Products
4-Bromobiphenyl Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:sfd5913
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:92-66-0)4-Bromobiphenyl
Numero d'ordine:1649124
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49
Prezzo ($):discuss personally
4-Bromobiphenyl Letteratura correlata
-
1. 169. The chemical effects of γ-radiation on organic systems. Part V. The radiolysis of bromobenzeneA. F. Everard,J. D. Parrack,G. A. Swan,P. S. Timmons J. Chem. Soc. 1962 905
-
D. I. Davies,J. N. Done,D. H. Hey J. Chem. Soc. C 1969 2506
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3. Organometallic synthesis in ambient temperature chloroaluminate(III) ionic liquids. Ligand exchange reactions of ferrocenePaul J. Dyson,Martin C. Grossel,Narmatha Srinivasan,Tracey Vine,Thomas Welton,David J. Williams,Andrew J. P. White,Theodore Zigras J. Chem. Soc. Dalton Trans. 1997 3465
-
Steffan K. Kristensen,Espen Z. Eikeland,Esben Taarning,Anders T. Lindhardt,Troels Skrydstrup Chem. Sci. 2017 8 8094
-
5. 1302. The production of free radicals in the reaction of Grignard reagents with organic halides in the presence of cobaltous chlorideD. I. Davies,D. H. Hey,Marcello Tiecco J. Chem. Soc. 1965 7062
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